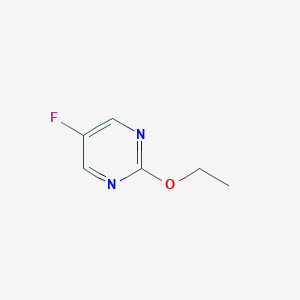

2-Ethoxy-5-fluoropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-5-fluoropyrimidine is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacogenetics and Metabolism

Fluoropyrimidines, including compounds derived from or related to 2-Ethoxy-5-fluoropyrimidine, are integral in treating solid tumors, with their efficacy and toxicity closely linked to metabolic pathways involving enzymes like dihydropyrimidine dehydrogenase (DPD). Research emphasizes the importance of pharmacogenetic testing, particularly for DPD deficiency, to prevent severe toxicities and personalize treatment regimens. Understanding these genetic and metabolic interactions is crucial for implementing safer and more effective clinical practices (Del Re et al., 2017).

Clinical Studies on Prodrugs

Studies have explored the clinical applications of fluoropyrimidine prodrugs, focusing on their antitumor activity, pharmacology, and the rationale behind developing oral formulations for enhanced patient compliance and reduced adverse effects. These investigations provide insights into the potential of fluoropyrimidine-based therapies for various cancers, highlighting the significance of biochemical modulation to improve therapeutic outcomes (Malet-Martino & Martino, 2002).

Advances in Fluoropyrimidine Therapies

Research has also focused on novel formulations and combinations of fluoropyrimidines, such as S-1, to enhance efficacy, reduce toxicity, and provide more convenient dosing schedules. These studies aim to establish new standards in the treatment of gastrointestinal cancers, demonstrating the ongoing evolution of fluoropyrimidine therapy in clinical oncology (Maehara, 2003).

Pharmacogenetic Testing for Personalized Medicine

The potential for pharmacogenetic testing to inform fluoropyrimidine dosing and minimize toxicity risk has been a significant area of research. Investigations into genetic variants affecting DPD activity underscore the move towards more personalized and precise cancer treatments. This approach aims to optimize efficacy while avoiding adverse reactions, marking a critical step forward in the tailored administration of cancer therapies (Falvella et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 2-Ethoxy-5-fluoropyrimidine, also known as 5-Fluoro-2-ethoxy-4(1H)pyrimidinone, is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

The compound exerts its action by binding to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS, forming a covalently bound ternary complex . This interaction inhibits TS, leading to insufficient quantities of the nucleotide required for DNA biosynthesis .

Biochemical Pathways

This compound affects the biochemical pathway of DNA and RNA synthesis. It directly incorporates into nucleic acids the active nucleotides fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) . The bioconversion of 5-FU prodrugs to 5-FU and subsequent metabolic activation of 5-FU are required for the formation of these active nucleotides .

Pharmacokinetics

Orally administered 5-fluorouracil (5-FU), a related compound, has erratic absorption and nonlinear pharmacokinetics . When oral 5-fu is given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase (dpd) inhibitor, the resultant 5-fu has linear pharmacokinetics . DPD is the primary and rate-limiting enzyme involved in 5-FU metabolism .

Result of Action

The result of the action of this compound is the inhibition of DNA synthesis, leading to DNA strand breaks . This disruption in DNA synthesis can lead to apoptosis, or programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the observed intrapatient variability in plasma levels of 5-FU may be due in part to the observed circadian variation of DPD activity in humans that results in variable plasma concentrations of the drug throughout the day during prolonged i.v. infusion .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Ethoxy-5-fluoropyrimidine interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit thymidylate synthase (TS) by its metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) . Recent studies have also implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s cytotoxicity is governed by genetic factors, with dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in 5-FU catabolism, being a key player .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits TS by the 5-FU metabolite FdUMP . Furthermore, enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information on these interactions and effects is currently limited.

Propriétés

IUPAC Name |

2-ethoxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCJJAIMCCRDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633576 |

Source

|

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17148-48-0 |

Source

|

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)

![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)